molecular formula C24H19N5O5S B2521428 methyl 3-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)thiophene-2-carboxylate CAS No. 1184996-25-5

methyl 3-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)thiophene-2-carboxylate

Cat. No. B2521428
CAS RN: 1184996-25-5
M. Wt: 489.51
InChI Key: HUBSSAGFAWKGCC-UHFFFAOYSA-N
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Description

The compound “methyl 3-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)thiophene-2-carboxylate” is a complex organic molecule. It contains several functional groups and rings, including a thiophene ring, a quinoxaline ring, and a triazole ring . These types of compounds are often found in various pharmaceuticals and have a wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves the reaction of three-component of alkynes, TMSN3, and ethers by copper catalysis .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups . The triazole ring can accommodate a broad range of substituents around its core structure, allowing for the construction of diverse novel bioactive molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. For instance, the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Scientific Research Applications

Anticancer Activity

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines have been investigated for their potential as anticancer agents. These compounds exhibit DNA intercalation activities and have been studied against various cancer cell lines, including HepG2, HCT-116, and MCF-7 cells . Further research is needed to explore their mechanism of action and optimize their efficacy.

Antimicrobial Properties

The compound F3411-7002 may possess antimicrobial activity. Researchers have synthesized novel derivatives of [1,2,4]triazolo[4,3-a]quinoxaline and its isosteres, pyrimido-quinoxaline, as potential antiviral and antimicrobial agents . Investigating its effectiveness against specific pathogens and understanding its mode of action could provide valuable insights.

Enzyme Inhibition

F3411-7002 may act as an enzyme inhibitor. Specifically, it has been investigated as a carbonic anhydrase inhibitor, cholinesterase inhibitor, alkaline phosphatase inhibitor, anti-lipase agent, and aromatase inhibitor . These inhibitory effects could have therapeutic implications in various diseases.

Antitubercular Potential

Given the urgent need for new antitubercular drugs, exploring the antitubercular activity of F3411-7002 is essential. Triazolothiadiazines have shown promise in this area, and further research could reveal its potential as a novel antitubercular agent.

Mechanism of Action

Target of action

Triazoles and quinoxalines are known to interact with a variety of enzymes and receptors in biological systems . They have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular properties .

Mode of action

The mode of action of these compounds often involves binding to enzymes and receptors, thereby modulating their activity . The specific mode of action would depend on the exact structure of the compound and its target.

Biochemical pathways

The biochemical pathways affected by these compounds would depend on their specific targets. For example, if a compound targets an enzyme involved in a particular metabolic pathway, it could potentially disrupt that pathway and have downstream effects on the organism’s metabolism .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would depend on their specific chemical structures. Some triazoles and quinoxalines are known to be readily absorbed and distributed in the body .

Action environment

The action, efficacy, and stability of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For example, some compounds may be more effective or stable in certain pH ranges or temperatures .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in pharmaceuticals. Given the wide range of biological activities associated with similar compounds, there may be potential for this compound to be used in the development of new drugs .

properties

IUPAC Name

methyl 3-[[2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O5S/c1-14-7-9-15(10-8-14)34-22-21-27-28(24(32)29(21)18-6-4-3-5-16(18)26-22)13-19(30)25-17-11-12-35-20(17)23(31)33-2/h3-12H,13H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBSSAGFAWKGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=C(SC=C5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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